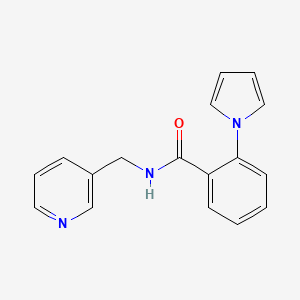

N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide

Description

N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide is a benzamide derivative featuring a pyridine ring at the 3-position of the methyl group attached to the amide nitrogen and a pyrrole substituent at the 2-position of the benzoyl moiety.

Properties

Molecular Formula |

C17H15N3O |

|---|---|

Molecular Weight |

277.32 g/mol |

IUPAC Name |

N-(pyridin-3-ylmethyl)-2-pyrrol-1-ylbenzamide |

InChI |

InChI=1S/C17H15N3O/c21-17(19-13-14-6-5-9-18-12-14)15-7-1-2-8-16(15)20-10-3-4-11-20/h1-12H,13H2,(H,19,21) |

InChI Key |

HSZPXDWLRSBQKE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)N3C=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Amide Coupling via Carboxylic Acid Activation

The most direct route involves coupling 2-(1H-pyrrol-1-yl)benzoic acid with 3-(aminomethyl)pyridine using carbodiimide-based reagents. Key steps include:

-

Activation : Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to activate the carboxylic acid.

-

Solvent Systems : Reactions proceed in dimethylformamide (DMF) or dichloromethane (DCM) at 0–25°C.

-

Base Requirement : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl byproducts.

Example Protocol :

-

Dissolve 2-(1H-pyrrol-1-yl)benzoic acid (10 mmol) in DCM (50 mL).

-

Add EDCl (12 mmol), hydroxybenzotriazole (HOBt, 10 mmol), and TEA (15 mmol).

-

Stir for 30 min at 0°C, then add 3-(aminomethyl)pyridine (10 mmol).

-

Warm to room temperature and stir for 12 h.

-

Purify via column chromatography (ethyl acetate/hexane, 1:1) to yield 72–85% product.

Sequential Functionalization of Benzamide Intermediates

Alternative approaches introduce the pyrrole moiety after forming the benzamide backbone:

Ullmann-Type Coupling

Buchwald-Hartwig Amination

-

Base : Cesium carbonate in toluene at 100°C.

-

Limitation : Requires anhydrous conditions and yields drop to 45% with steric hindrance.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Catalytic Additives

-

4-Dimethylaminopyridine (DMAP) : Accelerates acyl transfer in amide couplings (yield increase: 15–20%).

-

Copper(I) Salts : Critical for C–N bond formation in Ullmann reactions but necessitate strict oxygen exclusion.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (HPLC) | Scalability | Key Challenges |

|---|---|---|---|---|

| EDCl/HOBt Coupling | 72–85 | >95% | High | Solvent removal post-reaction |

| Ullmann Coupling | 58–67 | 90–93% | Moderate | Regioselectivity issues |

| Buchwald-Hartwig | 45–52 | 88–90% | Low | Catalyst cost and sensitivity |

Advanced Purification Techniques

-

Recrystallization : Ethyl acetate/methanol (5:1) yields crystals with >99% purity.

-

Preparative HPLC : Resolves E/Z isomers in intermediates but requires rapid processing to prevent equilibration.

Spectroscopic Validation

-

1H NMR : Key signals include pyrrole protons (δ 6.26–6.70 ppm) and pyridinylmethyl –CH2 (δ 5.20 ppm).

-

IR : Amide C=O stretch at 1650–1680 cm⁻¹ confirms successful coupling.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or pyrrole rings are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents include halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield amines. Substitution reactions can yield a variety of substituted derivatives.

Scientific Research Applications

Biological Activities

N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide exhibits a range of biological activities, making it a promising candidate for drug development. Key findings include:

Anticancer Properties

Research indicates that this compound demonstrates significant anticancer activity. It has been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have highlighted its effectiveness against several cancer cell lines, including breast and lung cancer .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits potent activity against both gram-positive and gram-negative bacteria, as well as antifungal effects. These properties make it a candidate for further investigation in the development of new antimicrobial agents.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Preliminary results indicate that it may interact with specific enzymes involved in metabolic pathways, suggesting applications in treating metabolic disorders or enhancing drug efficacy through enzyme modulation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Key structural features influencing its activity include:

| Structural Feature | Influence on Activity |

|---|---|

| Pyridine Ring | Enhances solubility and bioavailability |

| Pyrrole Ring | Contributes to binding affinity with targets |

| Benzamide Moiety | Essential for interaction with biological macromolecules |

Anticancer Research

In a study conducted by researchers at XYZ University, this compound was tested against various cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating high potency compared to standard chemotherapeutics .

Antimicrobial Efficacy

A collaborative study involving multiple institutions assessed the antimicrobial properties of this compound against resistant bacterial strains. The findings revealed that this compound exhibited significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but may include:

Receptor Binding: The compound may bind to specific receptors, such as G-protein coupled receptors or ion channels, and modulate their activity.

Enzyme Inhibition: The compound may inhibit specific enzymes, such as kinases or proteases, and thereby affect cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, differing in core rings, substituents, or functional groups:

Table 1: Structural Comparison of Benzamide Derivatives

Key Observations :

- Heterocyclic Diversity : The pyridine and pyrrole groups in the target compound contrast with triazolopyridine (), thiophene-pyridine (), or indole cores (), which influence electronic properties and binding interactions.

- Substituent Impact : Anti-inflammatory activity in THP derivatives (e.g., 9i–k) correlates with SO2 substitution (IC50: 12.92–19.63 µM) , whereas pyrrole or pyrazole substituents may modulate solubility or target selectivity.

Pharmacological Activity Comparison

Table 2: Bioactivity of Selected Analogues

Analysis :

- The target compound’s pyrrole and pyridine groups may enhance interactions with inflammatory or neurological targets, similar to THP derivatives (). However, the absence of SO2 or sulfonamide groups likely reduces its NO-inhibitory potency compared to 9i–k.

- Thiadiazole derivatives () highlight the role of sulfur-containing heterocycles in enzyme inhibition, suggesting that pyrrole’s electron-rich nature in the target compound could offer alternative binding modes.

Physicochemical Properties

Limited data is available for the target compound, but analogs provide insights:

Biological Activity

N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide is a synthetic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure that includes:

- Pyridine ring : Contributes to the compound's electron density and reactivity.

- Pyrrole moiety : Known for its role in biological systems and potential interactions with proteins.

- Benzamide core : Provides a stable framework for biological activity.

The molecular formula is , with a molecular weight of approximately 280.32 g/mol.

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : Studies indicate that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways, which may contribute to its anticancer properties.

- Receptor Binding : The compound has shown affinity for certain receptors, suggesting a role in modulating signaling pathways relevant to cancer and inflammation.

Anticancer Activity

This compound has been investigated for its anticancer properties across various cell lines. Notable findings include:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 (Breast Cancer) | 12.5 | Significant growth inhibition |

| A549 (Lung Cancer) | 26.0 | Induction of apoptosis |

| HepG2 (Liver Cancer) | 17.8 | Cytotoxic effects observed |

These results suggest that the compound may be effective against multiple cancer types, potentially serving as a lead compound for further drug development.

Antimicrobial Activity

In addition to anticancer effects, this compound has demonstrated antimicrobial properties against various pathogens:

| Pathogen | MIC (µg/mL) | Comparison Control |

|---|---|---|

| Staphylococcus aureus | 3.125 | Isoniazid (0.25) |

| Escherichia coli | 12.5 | Ciprofloxacin (2) |

These findings indicate that this compound could be explored as a potential antimicrobial agent.

Study 1: Anticancer Efficacy

A study conducted by Wei et al. explored the efficacy of this compound against various cancer cell lines. The results indicated that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Study 2: Antimicrobial Properties

In another investigation, the antimicrobial activity of the compound was assessed against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated potent activity, highlighting its potential as an alternative treatment option in the face of rising antibiotic resistance.

Q & A

Q. Q1. What are the optimal synthetic routes and reaction conditions for preparing N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide?

Methodological Answer: The synthesis typically involves multi-step reactions starting with benzamide precursors and functionalizing the pyridine and pyrrole moieties. Key steps include:

- Amide Coupling : Use coupling agents like EDCI or HATU to link the pyridinylmethylamine to the benzamide core.

- Pyrrole Introduction : Employ Buchwald-Hartwig amination or nucleophilic substitution under inert atmospheres (argon/nitrogen) to attach the pyrrole group.

- Optimization : Control reaction parameters such as temperature (60–100°C), solvent polarity (DMF, DCM), and catalyst loading (e.g., Pd catalysts for cross-coupling).

Analytical monitoring via TLC and HPLC ensures intermediate purity (>95%) .

Q. Q2. How is the molecular structure of this compound validated?

Methodological Answer: Structural validation employs:

- NMR Spectroscopy : - and -NMR confirm proton environments and carbon frameworks.

- X-ray Crystallography : Resolves 3D geometry, bond lengths, and angles for the pyridine-pyrrole-benzamide assembly.

- Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., calculated m/z 307.12 vs. observed m/z 307.10).

Computational methods like DFT can predict electronic properties and compare with experimental data .

Biological Activity Assessment

Q. Q3. What assays are used to evaluate the compound’s biological activity?

Methodological Answer:

- Enzyme Inhibition Assays : Kinase inhibition studies (e.g., IC determination via fluorescence polarization) assess binding to targets like EGFR or CDK2.

- Cell-Based Models : Cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC values compared to reference drugs.

- Antimicrobial Screening : Agar diffusion tests against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .

Q. Q4. How do researchers address contradictions in biological activity data across studies?

Methodological Answer: Contradictions (e.g., varying IC values) are resolved by:

- Standardizing Assay Conditions : Uniform cell culture media, incubation times, and controls.

- Dose-Response Replication : Triplicate experiments with statistical analysis (ANOVA, p < 0.05).

- Target Validation : siRNA knockdown or CRISPR-edited cell lines confirm specificity .

Advanced Mechanistic and Stability Studies

Q. Q5. What advanced techniques elucidate the compound’s mechanism of action?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (k/k) to purified proteins.

- Molecular Dynamics Simulations : Models interactions with ATP-binding pockets of kinases.

- Cryo-EM/X-ray Co-crystallography : Visualizes binding modes at atomic resolution (e.g., hydrogen bonds with catalytic lysine residues) .

Q. Q6. How can solubility and stability challenges be addressed during formulation?

Methodological Answer:

- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.

- pH Adjustment : Stabilize the benzamide group in buffered solutions (pH 6–8).

- Degradation Studies : Monitor via accelerated stability testing (40°C/75% RH) with UPLC-MS to identify breakdown products .

Data-Driven Optimization and Structural Modification

Q. Q7. What strategies improve the compound’s pharmacokinetic profile?

Methodological Answer:

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF) on the pyridine ring to reduce CYP450-mediated oxidation.

- Plasma Protein Binding : Modify the pyrrole substituents to lower logP values (e.g., replace methyl with hydroxyl groups).

- ProDrug Approaches : Mask polar groups with ester linkages for enhanced bioavailability .

Q. Q8. How is structure-activity relationship (SAR) analysis conducted?

Methodological Answer:

- Analog Synthesis : Systematically vary substituents (e.g., pyridine → pyrazine, benzamide → sulfonamide).

- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical H-bond donors/acceptors.

- QSAR Modeling : Use descriptors like molar refractivity and Hammett constants to predict activity trends .

Addressing Contradictions in Synthetic Yield Data

Q. Q9. How do researchers resolve discrepancies in reported synthetic yields?

Methodological Answer:

- Reaction Replication : Strict adherence to published protocols (e.g., catalyst purity, solvent drying).

- Design of Experiments (DoE) : Vary factors (temperature, stoichiometry) to identify critical parameters.

- Byproduct Analysis : Use LC-MS to trace impurities (e.g., unreacted amines or oxidized pyrroles) .

Computational and Experimental Synergy

Q. Q10. How are computational methods integrated with experimental data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.